

Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Pyrazin-2-yl)benzoic acid**

Cat. No.: **B1312948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **4-(Pyrazin-2-yl)benzoic acid**. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for applications in pharmaceutical and materials science research.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for **4-(Pyrazin-2-yl)benzoic acid**. It is important to note that where experimental values are not available, predicted data from computational models are provided.

Table 1: General and Structural Information

Property	Value	Source
IUPAC Name	4-(Pyrazin-2-yl)benzoic acid	PubChem[1]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	PubChem[1]
Molecular Weight	200.19 g/mol	PubChem[1]
Canonical SMILES	C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O	PubChem[1]
InChI Key	DCCMRHMLNXLNDE-UHFFFAOYSA-N	PubChem[1]
CAS Number	216060-23-0	-

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Prediction Tool/Source
Melting Point	Not available	-
Boiling Point	Not available	-
pKa (acidic)	~4-5	Estimated based on benzoic acid and pyrazine pKa values
Aqueous Solubility	Not available	-
logP (Octanol-Water Partition Coefficient)	1.87	XLogP3 (PubChem)

Note: The pKa is estimated based on the known pKa of benzoic acid (around 4.2) and the electron-withdrawing nature of the pyrazine ring, which would be expected to slightly increase the acidity of the carboxylic acid. Direct experimental measurement is recommended for accurate determination.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of **4-(Pyrazin-2-yl)benzoic acid** are provided below. These protocols are standard methods widely used in the characterization of organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the crystalline **4-(Pyrazin-2-yl)benzoic acid** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
- Measurement:
 - A preliminary "fast run" is conducted by heating the sample at a rate of 5-10 °C per minute to obtain an approximate melting range.
 - For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.
 - The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.
- Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

- Solution Preparation: A standard solution of **4-(Pyrazin-2-yl)benzoic acid** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and

a co-solvent like methanol or DMSO to ensure solubility.

- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

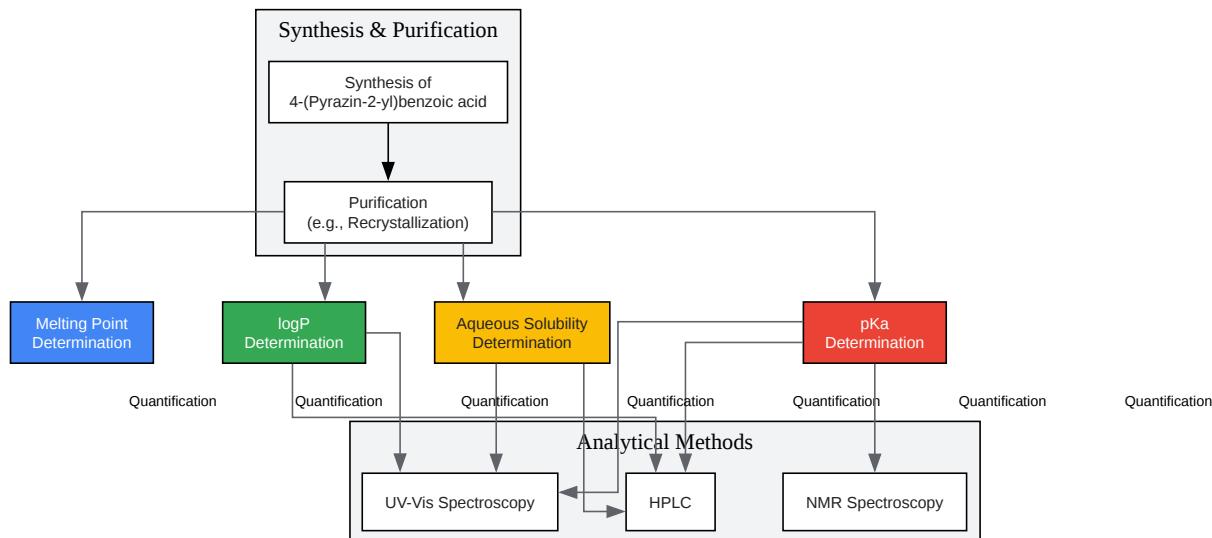
Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

- Equilibration: An excess amount of solid **4-(Pyrazin-2-yl)benzoic acid** is added to a known volume of purified water (or a buffer of specific pH) in a sealed flask.
- Shaking: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.
- Quantification: The concentration of **4-(Pyrazin-2-yl)benzoic acid** in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination


The logP value is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **4-(Pyrazin-2-yl)benzoic acid** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible layers.
- Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive physicochemical characterization of a novel organic acid like **4-(Pyrazin-2-yl)benzoic acid**.

[Click to download full resolution via product page](#)

Physicochemical characterization workflow.

This guide provides a foundational understanding of the physicochemical properties of **4-(Pyrazin-2-yl)benzoic acid** and the experimental procedures required for their determination. For researchers in drug discovery and development, accurate measurement of these parameters is a critical step in assessing the potential of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyrazin-2-ylbenzoic acid | C11H8N2O2 | CID 11458301 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-pyrazin-2-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com